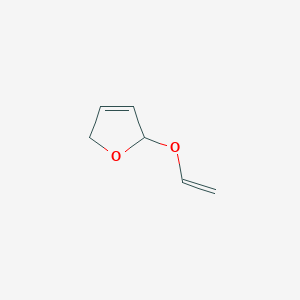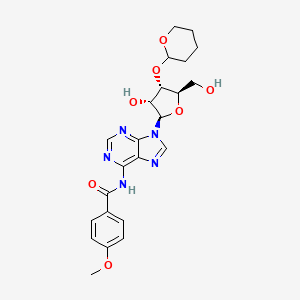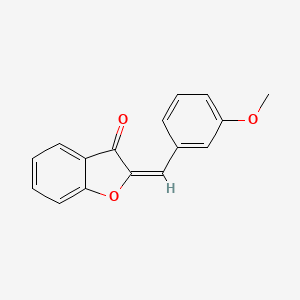![molecular formula C13H13BrN2O4 B12900268 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core through cyclization reactions.
Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation using reagents like EDC and HOBt.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Deprotected Amine: The free amine form of the compound.
Amide Derivatives: Products of coupling reactions with amines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-(tert-butoxycarbonyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrrolopyridine core.
1-Boc-4-aminopiperidine-4-carboxylic acid: Contains a Boc-protected amine and a carboxylic acid group but lacks the bromine atom.
N-Boc-3,4-dihydro-2H-pyridine: Similar Boc protection but with a different core structure.
Uniqueness
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its combination of a bromine atom, a Boc-protected amine, and a carboxylic acid group within a pyrrolopyridine framework. This unique structure imparts specific reactivity and binding properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H13BrN2O4 |
|---|---|
Molekulargewicht |
341.16 g/mol |
IUPAC-Name |
4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)4-7-8(14)5-15-6-10(7)16/h4-6H,1-3H3,(H,17,18) |
InChI-Schlüssel |
IKJFUWLWZYPORO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C(C=NC=C21)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


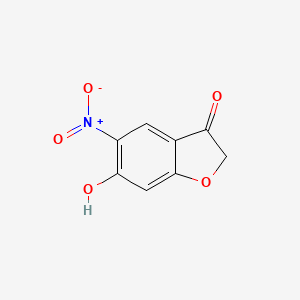
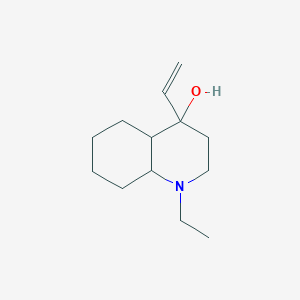
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
